molecular formula C7H7BrClN B1293147 (4-Bromo-2-chlorophenyl)methanamine CAS No. 771574-32-4

(4-Bromo-2-chlorophenyl)methanamine

Cat. No.: B1293147
CAS No.: 771574-32-4
M. Wt: 220.49 g/mol
InChI Key: IDCCCALUDZWGIS-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively.

Biochemical Analysis

Biochemical Properties

(4-Bromo-2-chlorophenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed reactions, such as copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . These interactions highlight its potential utility in biochemical processes and research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with proteins involved in cellular signaling, potentially altering gene expression and metabolic pathways . These interactions can lead to changes in cellular behavior and function, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been found to interact with certain proteins, modulating their activity and influencing downstream signaling pathways. These molecular interactions are key to understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy and impact on cellular processes . Long-term studies have shown that it can have sustained effects on cellular function, making it important to consider temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in pathways involving the metabolism of phenolic compounds, where it undergoes enzymatic transformations . These interactions are crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to localize in certain cellular compartments, where it can exert its effects . Understanding its transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methanamine typically involves the halogenation of benzylamine derivatives. One common method is the bromination and chlorination of benzylamine, where the benzene ring is first brominated at the 4-position followed by chlorination at the 2-position. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, reduction, and halogenation steps. The scalability of this process allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzylamine derivatives .

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-chlorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCCCALUDZWGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649507
Record name 1-(4-Bromo-2-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771574-32-4
Record name 1-(4-Bromo-2-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2-chlorophenyl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-chlorobenzonitrile (2500 mg, 11549 μmol) in THF (20 mL) at 0° C. was added borane-methyl sulfide complex, 2.0 m sol in THF (28873 μl, 57747 μmol). Ice bath removed and reaction stirred overnight warming to 23° C. Reaction cooled to 0° C. and quenched with MeOH (15 mL). Reaction then partitioned between CHCl3 (100 mL) and 1M NaOH (100 mL). Organic dried with brine and MgSO4. Organic then concentrated to an oil under reduced pressure and purified on silica (80 g) eluting with 0>6% 2M NH3 in MeOH/DCM and product isolated as a colorless oil. MS (ESI pos. ion) m/z: 220/222 (MH+). Calc'd exact mass for C7H7BrClN: 219/221
Quantity
2500 mg
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20 mL
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28873 μL
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-chlorobenzonitrile (2 g, 9.24 mmol) in Tetrahydrofuran (THF) (10 ml) was added aluminum hydride (37.0 ml, 18.48 mmol) in THF. The reaction mixture was acidified with 1N HCl to pH=4. The mixture was washed with ether (2×50 ml). The aqueous layer was separated and it was adjusted with 1N NaOH to pH=10. The mixture was extracted with ether. The organic layer was separated and dried over Na2SO4. The solvent was evacuated to give 1-(4-bromo-2-chlorophenyl)methanamine (1.8 g, 8.2 mmol, 88%). MS (ES+): m/e 220, 222 [M+H]+.
Quantity
2 g
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reactant
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37 mL
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reactant
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10 mL
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solvent
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0 (± 1) mol
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